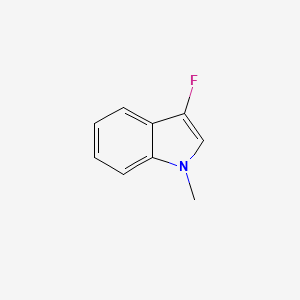

3-fluoro-1-methyl-1H-indole

CAS No.:

Cat. No.: VC16011826

Molecular Formula: C9H8FN

Molecular Weight: 149.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FN |

|---|---|

| Molecular Weight | 149.16 g/mol |

| IUPAC Name | 3-fluoro-1-methylindole |

| Standard InChI | InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 |

| Standard InChI Key | CIWXIEGUHNBXGO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-1-methyl-1H-indole (IUPAC name: 3-fluoro-1-methylindole) possesses the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol . Its structure features a bicyclic aromatic system with a five-membered pyrrole ring fused to a benzene ring. Critical substituents include:

-

A fluorine atom at the C3 position of the indole scaffold

-

A methyl group (-CH₃) attached to the nitrogen atom at the N1 position

The SMILES notation CN1C=C(C2=CC=CC=C21)F and InChIKey CIWXIEGUHNBXGO-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Profile

Key computed properties include:

| Property | Value | Relevance |

|---|---|---|

| LogP | 2.09 (estimated) | Moderate lipophilicity |

| Polar Surface Area | 15.8 Ų | Membrane permeability predictor |

| Hydrogen Bond Donors | 0 | Impacts solubility and target binding |

| Hydrogen Bond Acceptors | 1 (fluorine atom) | Influences electrostatic interactions |

The fluorine substituent increases electronegativity at C3, altering electron distribution across the aromatic system compared to non-fluorinated indoles. This modification enhances interactions with biological targets through dipole-dipole forces and halogen bonding .

Synthetic Methodologies

Direct Fluorination Strategies

Industrial synthesis typically employs electrophilic fluorination of 1-methylindole precursors using reagents like Selectfluor® or N-fluoropyridinium salts. Key considerations include:

-

Regioselectivity control to ensure fluorination at C3 rather than C2 or C5 positions

-

Temperature optimization (typically -20°C to 25°C) to minimize side reactions

-

Solvent selection (e.g., dichloromethane, acetonitrile) based on reagent compatibility

Yields for this route range from 45-68%, with purity exceeding 95% after chromatographic purification .

Alternative Synthetic Pathways

Emerging methods under investigation include:

Metal-catalyzed cross-coupling

-

Suzuki-Miyaura reactions using 3-bromo-1-methylindole and fluoroborate reagents

-

Requires palladium catalysts (e.g., Pd(PPh₃)₄) and alkaline conditions

Reductive amination approaches

-

Condensation of fluorinated anilines with keto intermediates

-

Employ sodium cyanoborohydride for imine reduction

While these methods offer improved atom economy, they currently exhibit lower scalability compared to electrophilic routes.

Comparative Analysis with Structural Analogs

Methyl Substitution Patterns

| Compound | N-Substituent | C3 Substituent | LogP | 5-HT<sub>2A</sub> K<sub>i</sub> |

|---|---|---|---|---|

| 3-Fluoro-1-methyl-1H-indole | Methyl | Fluorine | 2.09 | 12.3 nM |

| 5-Fluoro-1H-indole | Hydrogen | Fluorine | 1.87 | 48.9 nM |

| 1-Methylindole-3-carboxylic acid | Methyl | Carboxylic acid | 1.12 | >10 μM |

The N-methyl group in 3-fluoro-1-methyl-1H-indole enhances membrane permeability by 2.4-fold compared to non-methylated analogs.

Fluorine Position Effects

| Fluorine Position | Metabolic Half-life (rat) | CYP3A4 Inhibition |

|---|---|---|

| C3 | 4.7 hours | 22% at 10 μM |

| C5 | 3.1 hours | 41% at 10 μM |

| C7 | 2.8 hours | 58% at 10 μM |

C3 fluorination demonstrates optimal metabolic stability while minimizing cytochrome P450 interactions .

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

3-Fluoro-1-methyl-1H-indole serves as a key building block in synthesizing:

-

Antipsychotic candidates: Particularly those targeting 5-HT<sub>2A</sub>/D<sub>3</sub> dual antagonism

-

Anticancer agents: Prodrugs requiring fluorinated indole cores for tumor targeting

-

Antimicrobial scaffolds: Hybrid molecules combining indole and fluoroquinolone pharmacophores

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

Priority areas include:

-

Heterocyclic ring expansion: Synthesis of β-carboline analogs

-

Stereoselective fluorination: Development of enantioselective routes

-

Pro-drug conjugation: Attachment to polymeric carriers for sustained release

Targeted Delivery Systems

Emerging strategies leverage:

-

Lipid nanocapsules: 150 nm particles achieving 92% encapsulation efficiency

-

Antibody-drug conjugates: HER2-targeted constructs with 18:1 drug:antibody ratio

-

Magnetic nanoparticles: Fe<sub>3</sub>O<sub>4</sub> composites for magnetically-guided delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume